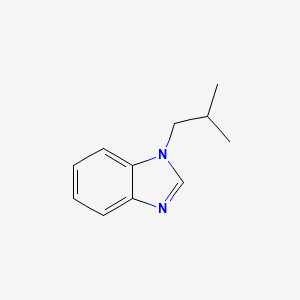![molecular formula C13H12N2O2 B1298313 3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid CAS No. 13174-37-3](/img/structure/B1298313.png)
3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid, also known as PMABA, is an organic compound belonging to the class of carboxylic acids. It is a white, crystalline solid with a molecular weight of 211.24 g/mol and melting point of 125-126°C. PMABA has been used in various scientific and medical research applications due to its unique properties. It is an important intermediate in the synthesis of several compounds and has been used in various biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Coordination Chemistry and Properties
Research in coordination chemistry has explored the chemistry and properties of related compounds, focusing on their preparation, protonation/deprotonation behaviors, complexation with metals, and their spectroscopic, structural, magnetic, biological, and electrochemical properties. These investigations reveal potential interest in analogues of "3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid" for future studies due to their versatile applications (Boča, Jameson, & Linert, 2011).
Influence of Metals on Biological Ligands
The influence of metals on the electronic system of biologically important ligands, including benzoic, 2-hydroxybenzoic, and 3-pyridine carboxylic acids, has been reviewed. Studies utilizing spectroscopy and quantum mechanical calculations highlight the interaction of these compounds with metals, affecting their electronic system and suggesting a need for further physico-chemical research to understand their interactions with biological targets (Lewandowski, Kalinowska, & Lewandowska, 2005).
Pharmacological Importance of Isoquinoline Derivatives
Isoquinoline derivatives, which share a structural resemblance to "this compound," have demonstrated significant biological potentials, including antifungal, anti-Parkinsonism, and anti-tumoral activities. These findings suggest the broader pharmacological importance of heterocyclic compounds in developing novel therapeutic agents (Danao, Malghade, Mahapatra, Motiwala, & Mahajan, 2021).
Antioxidant, Microbiological, and Cytotoxic Activity
Natural carboxylic acids, including derivatives of benzoic acid, have been studied for their biological activities. Structural differences among these compounds influence their antioxidant, antimicrobial, and cytotoxic activities, suggesting potential applications in developing new drugs with improved bioactivity profiles (Godlewska-Żyłkiewicz et al., 2020).
Corrosion Inhibitors
Quinoline and its derivatives, related in structure to "this compound," have been reviewed for their use as anticorrosive materials. These compounds exhibit good effectiveness against metallic corrosion, forming stable chelating complexes with metallic surfaces, suggesting applications in corrosion protection technologies (Verma, Quraishi, & Ebenso, 2020).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with enzymes such asInorganic pyrophosphatase and Leukotriene A-4 hydrolase . These enzymes play crucial roles in various biological processes, including energy metabolism and inflammatory responses, respectively.
Mode of Action
hydrogen bonding and electrostatic interactions . This interaction could potentially alter the conformation or activity of the target enzymes, leading to changes in the biochemical processes they regulate .
Biochemical Pathways
Given its potential targets, it might influence pathways related toenergy metabolism and inflammatory responses .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Based on its potential targets, it might influence cellular processes such asenergy production and inflammatory responses .
Action Environment
Factors such aspH , temperature , and the presence of other biomolecules could potentially affect its stability and interaction with its targets .
Propiedades
IUPAC Name |
3-(pyridin-3-ylmethylamino)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-13(17)11-4-1-5-12(7-11)15-9-10-3-2-6-14-8-10/h1-8,15H,9H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOXNJWMRVHSSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NCC2=CN=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359063 |
Source


|
| Record name | 3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13174-37-3 |
Source


|
| Record name | 3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
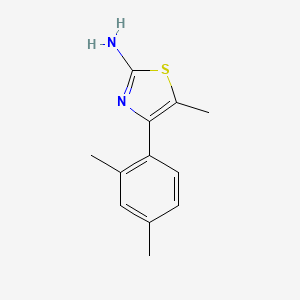
![Methyl 4-[(5-methylfuran-2-carbonyl)amino]benzoate](/img/structure/B1298232.png)
![3-[(E)-(4-fluorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B1298234.png)
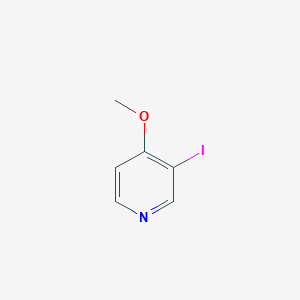
![4-[(4-Fluoro-3-nitrophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1298236.png)

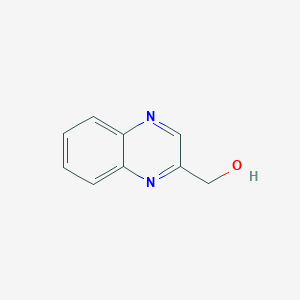


![Hydrazinecarboxylic acid, [1-(2-naphthalenyl)ethylidene]-, methyl ester](/img/structure/B1298269.png)
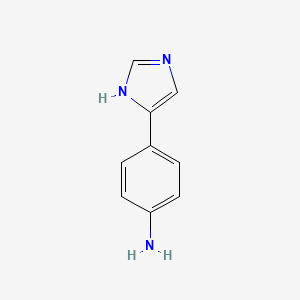
![6-Chloro-3-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1298276.png)

